N,N,4-trimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-trimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure imparts significant biological activity and makes it a valuable target for drug development.
Preparation Methods
The synthesis of N,N,4-trimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves several steps:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the thieno[3,2-d]pyrimidine derivative reacts with piperazine under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atoms using methylating agents like methyl iodide or dimethyl sulfate.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N,N,4-trimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N,4-trimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It binds to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound influences various cellular pathways, including apoptosis, cell cycle regulation, and DNA repair.
Comparison with Similar Compounds
N,N,4-trimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other similar compounds such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thieno[3,2-d]pyrimidine core but differ in their functional groups, leading to variations in biological activity.
Thieno[3,4-b]pyridine Derivatives: These compounds have a similar fused ring system but with different nitrogen positions, resulting in distinct chemical properties.
Pyrimidine Derivatives: Compounds with a pyrimidine core but different substituents exhibit diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21N7S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N,N,4-trimethyl-6-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H21N7S/c1-12-10-14(21-17(20-12)22(2)3)23-5-7-24(8-6-23)16-15-13(4-9-25-15)18-11-19-16/h4,9-11H,5-8H2,1-3H3 |
InChI Key |
WRYAJIHYJRZTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.